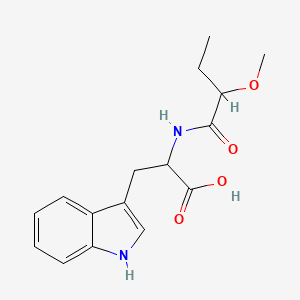![molecular formula C19H19NO4 B6662294 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid](/img/structure/B6662294.png)
3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid is a complex organic compound that features a bicyclic structure fused with a benzoic acid derivative. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent functionalization steps introduce the carbonylamino and propan-2-yloxybenzoic acid moieties under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the additional functional groups present in 3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Another derivative with different substituents, affecting its chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with functional groups that confer specific reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11(2)24-17-8-7-13(19(22)23)10-16(17)20-18(21)15-9-12-5-3-4-6-14(12)15/h3-8,10-11,15H,9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEZFWJLTDQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1,3-Benzodioxol-5-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B6662216.png)
![4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid](/img/structure/B6662221.png)
![1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid](/img/structure/B6662225.png)
![2-[1-[2-(4-Methoxyphenyl)-2-methylpropanoyl]piperidin-4-yl]acetic acid](/img/structure/B6662237.png)
![4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B6662249.png)
![2-Methyl-2-[[1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]propanoic acid](/img/structure/B6662259.png)
![3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B6662263.png)
![3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B6662271.png)
![2-[(4-Chlorophenyl)methyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662273.png)
![2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662309.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid](/img/structure/B6662313.png)
![2-[(2-ethylsulfonylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B6662316.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)

